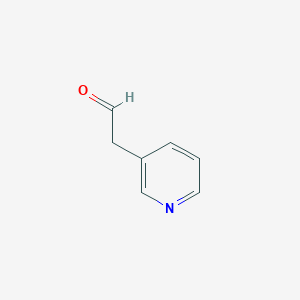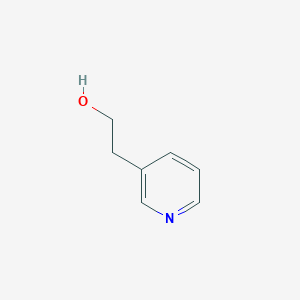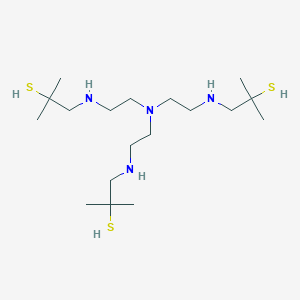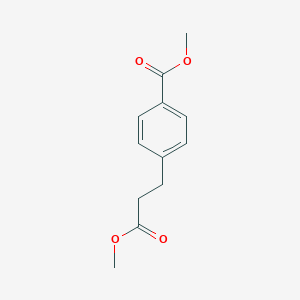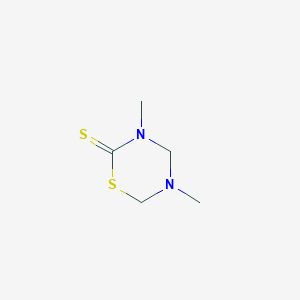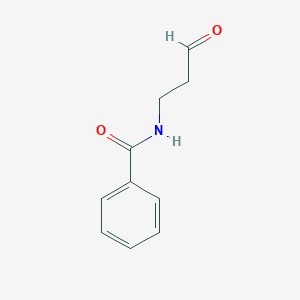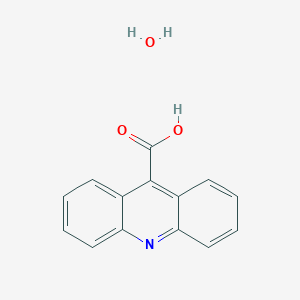
9-吖啶羧酸水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acridinecarboxylic acid hydrate is a chemical compound with the molecular formula C14H9NO2 · xH2O. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its bright yellow to yellow-green crystalline powder form and is primarily used in scientific research due to its unique properties .
科学研究应用
9-Acridinecarboxylic acid hydrate has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 9-Acridinecarboxylic acid hydrate is double-stranded DNA (dsDNA) . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
As a DNA intercalator, 9-Acridinecarboxylic acid hydrate interacts with its target by inserting itself into the DNA structure . This interaction can disrupt the normal functioning of the DNA, potentially affecting processes such as replication and transcription.
Result of Action
The primary result of 9-Acridinecarboxylic acid hydrate’s action is the disruption of normal DNA function . By intercalating into the DNA structure, it can interfere with critical cellular processes such as replication and transcription. This can lead to a variety of cellular effects, potentially including cell death.
生化分析
Biochemical Properties
The biochemical properties of 9-Acridinecarboxylic acid hydrate are largely defined by its ability to intercalate into double-stranded DNA This interaction with DNA is a key aspect of its biochemical role
Cellular Effects
Its known interaction with DNA suggests that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its known ability to intercalate into double-stranded DNA suggests potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-acridinecarboxylic acid hydrate typically involves the Pfitzinger reaction, which is a condensation reaction between an acridine derivative and a carboxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst .
Industrial Production Methods: Industrial production of 9-acridinecarboxylic acid hydrate involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Types of Reactions:
Oxidation: 9-Acridinecarboxylic acid hydrate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form reduced acridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the acridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Oxidized acridine derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine compounds with various functional groups.
相似化合物的比较
- Acridine-9-carboxaldehyde
- 9-Chloroacridine
- 9-Aminoacridine hydrochloride monohydrate
Comparison:
- Acridine-9-carboxaldehyde: Similar in structure but differs in the functional group attached to the acridine ring. It is used in different chemical reactions and has distinct applications.
- 9-Chloroacridine: Contains a chlorine atom, making it more reactive in substitution reactions compared to 9-acridinecarboxylic acid hydrate.
- 9-Aminoacridine hydrochloride monohydrate: Contains an amino group, which makes it more suitable for applications in biological systems due to its ability to form hydrogen bonds .
9-Acridinecarboxylic acid hydrate stands out due to its unique combination of properties, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
332927-03-4 |
|---|---|
分子式 |
C14H8NO2- |
分子量 |
222.22 g/mol |
IUPAC 名称 |
acridine-9-carboxylate |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17)/p-1 |
InChI 键 |
IYRYQBAAHMBIFT-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)[O-] |
Pictograms |
Irritant |
同义词 |
NSC 386 Hydrate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


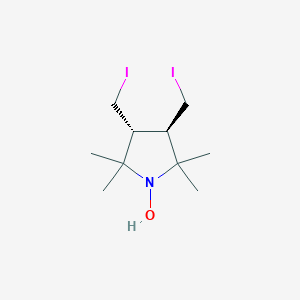
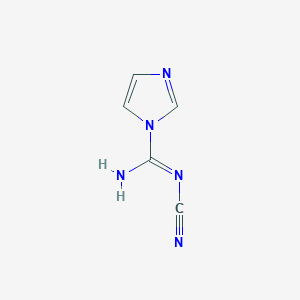
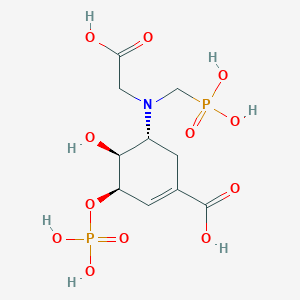
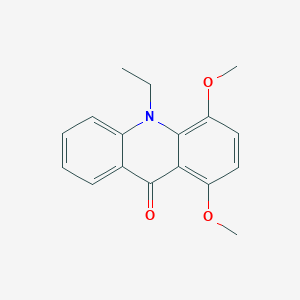
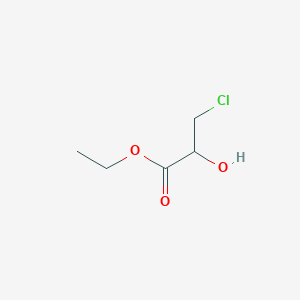
![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)
